
racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine, also known as ZD 1839, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential application in cancer treatment due to its ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.
Mécanisme D'action
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine inhibits the EGFR signaling pathway by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, which are involved in cell proliferation, survival, and migration. By inhibiting EGFR signaling, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is its ability to inhibit the EGFR signaling pathway, which is often overexpressed in various types of cancer. This makes it a promising candidate for cancer treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine. One direction is to investigate its potential application in combination with other targeted therapies, such as monoclonal antibodies or other tyrosine kinase inhibitors. Another direction is to explore its potential application in other types of cancer, such as pancreatic cancer or glioblastoma. Furthermore, future research could focus on developing more potent and selective inhibitors of the EGFR signaling pathway, which could potentially lead to improved cancer treatment options.
Méthodes De Synthèse
The synthesis of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine involves the reaction of 3,4-dihydroxyphenylacetic acid with N-carbobenzyloxy-2-methylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a racemic mixture of two enantiomers, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the EGFR signaling pathway, which is often overexpressed in various types of cancer. In preclinical studies, this compound has demonstrated antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer.
Propriétés
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-18(16(22)23,10-13-7-8-14(20)15(21)9-13)19-17(24)25-11-12-5-3-2-4-6-12/h2-9,20-21H,10-11H2,1H3,(H,19,24)(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVUEPTKODYOL-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)
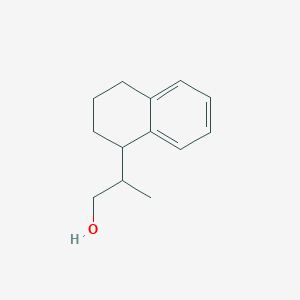
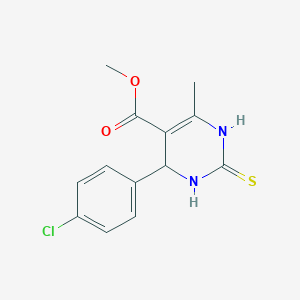
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)
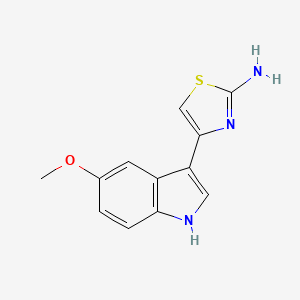

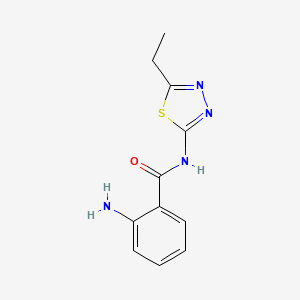

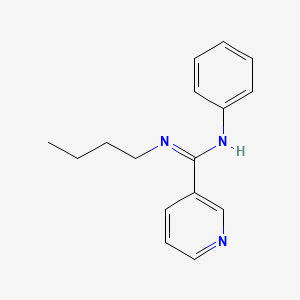
![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)